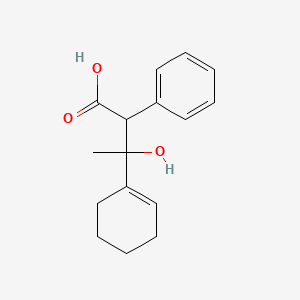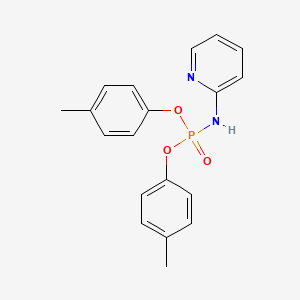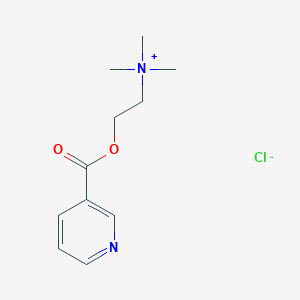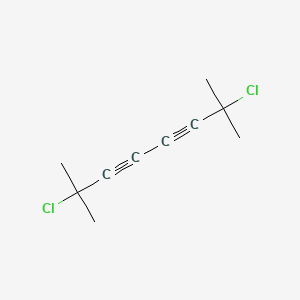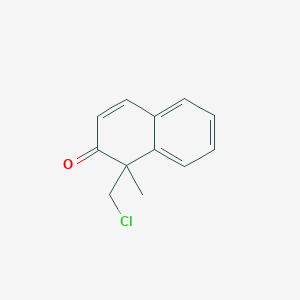
1-(Chloromethyl)-1-methylnaphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-methylnaphthalen-2-one is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chloromethyl group and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylnaphthalen-2-one can be synthesized through the chloromethylation of naphthalene derivatives. One common method involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as ferric chloride or copper chloride . The reaction mixture is heated, and the product is isolated through crystallization and purification steps.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar chloromethylation reactions but on a larger scale. The use of phase transfer catalysts like benzyl trimethyl ammonium chloride can enhance the efficiency of the reaction . The crude product is then purified through recrystallization from an alcohol solvent.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-methylnaphthalen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of naphthylamines or naphthylthiols.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthyl alcohols.
Scientific Research Applications
1-(Chloromethyl)-1-methylnaphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-methylnaphthalen-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound’s ability to undergo substitution reactions makes it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
- 1-Chloromethyl-2-methylnaphthalene
- 1-Chloromethyl-naphthalene
- 2-Chloromethyl-naphthalene
Comparison: 1-(Chloromethyl)-1-methylnaphthalen-2-one is unique due to the presence of both a chloromethyl and a methyl group on the naphthalene ring
Properties
CAS No. |
5452-44-8 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-(chloromethyl)-1-methylnaphthalen-2-one |
InChI |
InChI=1S/C12H11ClO/c1-12(8-13)10-5-3-2-4-9(10)6-7-11(12)14/h2-7H,8H2,1H3 |
InChI Key |
ZVIKNSWLVCFEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C=CC2=CC=CC=C21)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


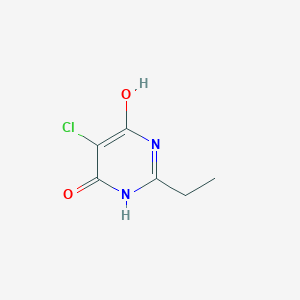
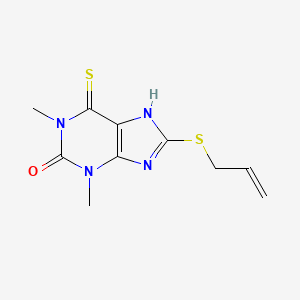

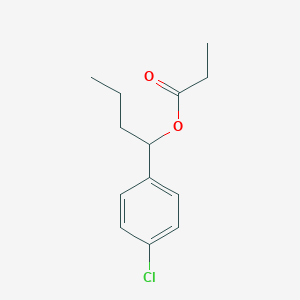
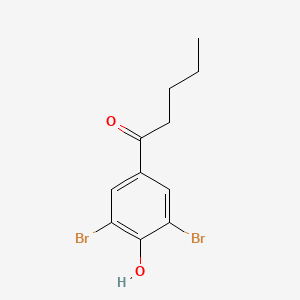

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
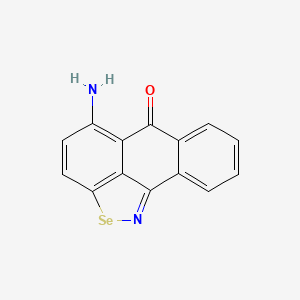
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
